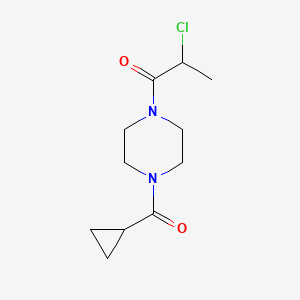![molecular formula C16H16N2O5 B1464231 2-{1-[(Benzyloxy)carbonyl]-2-pyrrolidinyl}-1,3-oxazole-4-carboxylic acid CAS No. 927800-90-6](/img/structure/B1464231.png)
2-{1-[(Benzyloxy)carbonyl]-2-pyrrolidinyl}-1,3-oxazole-4-carboxylic acid
概要
説明
2-{1-[(Benzyloxy)carbonyl]-2-pyrrolidinyl}-1,3-oxazole-4-carboxylic acid is a complex organic compound that features a unique structure combining a pyrrolidine ring, an oxazole ring, and a benzyloxycarbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(Benzyloxy)carbonyl]-2-pyrrolidinyl}-1,3-oxazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyloxycarbonyl Group: This step involves the protection of the amine group using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Oxazole Ring: This can be accomplished through a cyclization reaction involving an appropriate precursor, such as an α-hydroxy ketone, under dehydrating conditions.
Coupling of the Rings: The final step involves coupling the pyrrolidine and oxazole rings through a condensation reaction, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
2-{1-[(Benzyloxy)carbonyl]-2-pyrrolidinyl}-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group or the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
2-{1-[(Benzyloxy)carbonyl]-2-pyrrolidinyl}-1,3-oxazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug design, particularly as a scaffold for developing new pharmaceuticals.
Industry: Utilized in the development of novel materials with specific chemical properties.
作用機序
The mechanism of action of 2-{1-[(Benzyloxy)carbonyl]-2-pyrrolidinyl}-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
類似化合物との比較
Similar Compounds
2-{1-[(Benzyloxy)carbonyl]-2-pyrrolidinyl}-1,3-thiazole-4-carboxylic acid: Similar structure but with a thiazole ring instead of an oxazole ring.
2-{1-[(Benzyloxy)carbonyl]-2-pyrrolidinyl}-1,3-imidazole-4-carboxylic acid: Similar structure but with an imidazole ring instead of an oxazole ring.
Uniqueness
2-{1-[(Benzyloxy)carbonyl]-2-pyrrolidinyl}-1,3-oxazole-4-carboxylic acid is unique due to the presence of the oxazole ring, which imparts specific electronic and steric properties that can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
2-(1-phenylmethoxycarbonylpyrrolidin-2-yl)-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c19-15(20)12-10-22-14(17-12)13-7-4-8-18(13)16(21)23-9-11-5-2-1-3-6-11/h1-3,5-6,10,13H,4,7-9H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSQZBYCBDWSAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3=NC(=CO3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[2-(4-Bromophenoxy)ethyl]pyridine](/img/structure/B1464151.png)
![2-(4-Aminophenyl)-1-[4-(2,2,2-trifluoroethyl)-piperazin-1-yl]-ethanone](/img/structure/B1464153.png)










